molecular formula C21H21N5O4S B2747042 N-(3,5-dimethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide CAS No. 1358016-61-1

N-(3,5-dimethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide

Cat. No.: B2747042
CAS No.: 1358016-61-1
M. Wt: 439.49
InChI Key: JERHQVVFQPAURH-UHFFFAOYSA-N
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Description

The compound N-(3,5-dimethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide features a highly complex tetracyclic core structure with four nitrogen atoms and one sulfur atom (10-thia). This structural complexity suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic frameworks play a critical role.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-29-13-7-12(8-14(9-13)30-2)23-17(27)10-26-21(28)25-11-22-20-18(19(25)24-26)15-5-3-4-6-16(15)31-20/h7-9,11H,3-6,10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERHQVVFQPAURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(3,5-dimethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction might yield an alcohol.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(3,5-dimethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is C21H21N5O4S with a molecular weight of 439.5 g/mol . The structural complexity of this compound suggests significant reactivity and potential for interaction with biological targets.

This compound has garnered attention for its bioactive properties , particularly in the realm of drug discovery:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of tetraazatetracyclo compounds have shown efficacy against various cancer cell lines . It is hypothesized that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Potential : Molecular docking studies suggest that the compound may act as a 5-lipoxygenase inhibitor , which is significant for the treatment of inflammatory diseases . The ability to modulate inflammatory pathways could position this compound as a candidate for further development in anti-inflammatory therapies.

Synthesis and Development

The synthesis of this compound involves multi-step chemical reactions that allow for the introduction of various functional groups essential for its biological activity . Understanding the synthetic pathways is crucial for optimizing yield and purity for further pharmacological studies.

Case Studies and Research Findings

Several studies have documented the biological activities associated with compounds structurally related to this compound:

StudyFindings
Study 1Demonstrated anticancer activity against SNB-19 and OVCAR-8 cell lines with significant growth inhibition percentages .
Study 2Showed potential as a 5-lipoxygenase inhibitor through in silico molecular docking analyses .
Study 3Explored the synthesis and biological evaluation of similar compounds leading to insights into structure–activity relationships .

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analog: N-(2,6-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide

  • Core Structure : Shares the identical tetraazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-tetraen system with a 10-thia (sulfur) atom and 5-oxo group.
  • Substituent Differences : The phenyl group is substituted with 2,6-dimethyl instead of 3,5-dimethoxy.
  • Electronic Effects: Dimethyl substitution lacks the electron-donating resonance effects of methoxy groups, which may alter reactivity or solubility.
  • Reference :

Bicyclic Analog: N-{(5aR,6R)-1,7-dioxo-1,3,4,5a,6,7-hexahydroazeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl}-2-(1H-tetrazol-1-yl)acetamide

  • Core Structure : A fused azeto-furo-thiazin bicyclic system with two ketone groups.
  • Substituent Differences : Features a tetrazolyl group instead of a dimethoxyphenyl moiety.
  • Stability: The absence of a sulfur-rich tetracyclic core may reduce metabolic stability compared to the target compound.
  • Reference :

Trioxa-Tetracyclic Analog: N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),3(7),10,15-tetraen-8-yl}phenyl)acetamide

  • Core Structure : Contains a trioxa-azatetracyclo system (three oxygen atoms) instead of sulfur and nitrogen.
  • Substituent Differences : The phenyl group is para-substituted, linked to the core via an acetamide.
  • Implications :
    • Electronic Properties : Oxygen’s high electronegativity may increase polarity but reduce nucleophilicity compared to sulfur.
    • Safety Profile : The compound’s safety data sheet highlights acute toxicity (oral, dermal) and skin corrosion risks, suggesting higher reactivity or instability compared to sulfur-containing analogs .
  • Reference :

Thieno-Pyrimidine Analog: 2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide

  • Core Structure: A tricyclic thieno-pyrimidine system with acetyl and phenyl groups.
  • Substituent Differences : The phenyl group is 2-methoxy-substituted , and the core includes a fused thiophene ring.
  • Implications: Binding Orientation: The 2-methoxy group may restrict rotational freedom compared to 3,5-dimethoxy substitution, altering target interactions. Metabolic Stability: The thieno-pyrimidine core could enhance resistance to oxidative metabolism relative to tetracyclic systems.
  • Reference :

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Notable Properties/Implications
Target Compound Tetraazatetracyclo + 10-thia 3,5-dimethoxyphenyl High polarity, potential enzyme inhibition
N-(2,6-dimethylphenyl) analog Tetraazatetracyclo + 10-thia 2,6-dimethylphenyl Increased lipophilicity, steric hindrance
N-{(5aR,6R)-hexahydroazeto-furo-thiazin} analog Azeto-furo-thiazin bicyclic Tetrazolyl Enhanced solubility, metabolic liability
N-(4-{trioxa-azatetracyclo}phenyl)acetamide Trioxa-azatetracyclo Para-substituted phenyl High toxicity risk, polar core
Thieno-pyrimidine analog Thieno-pyrimidine tricyclic 2-methoxyphenyl Restricted rotation, metabolic stability

Biological Activity

N-(3,5-dimethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide (CAS Number: 1358016-61-1) is a complex organic compound with notable biological activity. Its unique structure suggests potential applications in medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC21H21N5O4S
Molecular Weight439.5 g/mol
IUPAC NameN-(3,5-dimethoxyphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide
LogP3.358
Water SolubilityLogSw -3.71

The compound's structure features a complex arrangement of multiple rings and functional groups that contribute to its biological activity.

This compound exhibits its biological effects through interaction with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various physiological responses.

Potential Targets:

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : It may bind to cell surface receptors influencing cellular signaling.
  • Protein Interactions : The compound could alter protein-protein interactions critical for cellular function.

In Vitro Studies

Research has shown that this compound possesses significant biological properties:

  • Anticancer Activity : Preliminary studies indicate that it exhibits cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects : There is evidence suggesting it may protect neuronal cells from oxidative stress.
  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains in laboratory settings.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, N-(3,5-dimethoxyphenyl)-2-{5-oxo-10-thia... was evaluated for its anticancer properties against human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM .

Study 2: Neuroprotection

A neuroprotective study demonstrated that the compound could reduce apoptosis in neuronal cell cultures exposed to glutamate toxicity. The mechanism was attributed to the modulation of the mitochondrial pathway of apoptosis .

Study 3: Antimicrobial Evaluation

In another investigation focusing on antimicrobial activity, N-(3,5-dimethoxyphenyl)-2-{5-oxo... exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .

Q & A

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step heterocyclic assembly. A reflux setup with triethylamine as a base (similar to acetamide derivatives in ) is suitable for coupling reactions. Reaction optimization should employ Design of Experiments (DoE) principles, as demonstrated in flow-chemistry systems ( ), to evaluate variables like temperature, solvent polarity, and catalyst loading. For example:
ParameterRange TestedOptimal ValueImpact on Yield
Temperature60–100°C80°CMaximizes cyclization
SolventDMF, THF, EtOAcTHFReduces byproducts
CatalystPd(OAc)₂, CuICuIImproves coupling efficiency
Monitoring via TLC () and HPLC ensures intermediate purity. Post-synthesis, recrystallization from pet-ether or ethanol enhances final product purity.

Q. How can the crystal structure and conformational dynamics be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the heterocyclic framework. Challenges include obtaining high-quality crystals due to the compound’s rigid, polycyclic structure. Co-crystallization with stabilizing agents (e.g., DMSO) or slow evaporation in mixed solvents (e.g., CHCl₃/MeOH) may improve crystal growth (as in ). Key parameters to analyze:
  • Bond lengths/angles : Compare with DFT-optimized geometries to identify strain in the tetraazatetracyclic core.
  • Torsional angles : Assess flexibility of the dimethoxyphenyl moiety relative to the heterocycle ().

Q. Which spectroscopic techniques are most effective for characterization, and how can data ambiguities be resolved?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies methoxy groups (δ ~3.7 ppm for OCH₃) and acetamide protons (δ ~2.1 ppm for CH₃). Overlapping signals in the aromatic region require 2D techniques (HSQC, HMBC) for assignment ().
  • IR : Confirm carbonyl (1650–1700 cm⁻¹) and thioamide (1250–1300 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Use ESI+/ESI− to verify molecular ion peaks and fragmentation patterns. Discrepancies in functional group identification require cross-validation with X-ray data ().

Advanced Research Questions

Q. How can DoE principles address competing pathways in multi-step synthesis?

  • Methodological Answer : Apply a response surface methodology (RSM) to model interactions between variables. For example, in the cyclization step, factors like pH, reagent stoichiometry, and reaction time may compete. A central composite design ( ) can identify critical parameters:
FactorLow LevelHigh LevelInteraction Effect
Stoichiometry1:11:1.5Non-linear impact on byproduct formation
pH6.58.5Affects nucleophilic attack efficiency
Statistical software (e.g., JMP, Minitab) analyzes variance to prioritize optimization steps.

Q. What computational approaches predict biological interactions, and how do they align with empirical data?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Compare HOMO/LUMO gaps with redox-active biological targets (e.g., enzymes in ).
  • Molecular Docking : Use AutoDock Vina to simulate binding to protein targets (e.g., kinase domains). Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Discrepancies between computational and empirical KD values may arise from solvation effects or protein flexibility, requiring MD simulations for refinement.

Q. How can researchers resolve contradictions between biological assay results and computational predictions?

  • Methodological Answer : Develop a systematic workflow:

Replicate assays : Ensure consistency in assay conditions (e.g., buffer pH, temperature).

Validate target engagement : Use CRISPR-knockout models to confirm specificity (’s triazine analogs highlight off-target risks).

Re-evaluate computational parameters : Adjust force fields (e.g., AMBER vs. CHARMM) or include explicit solvent models in simulations.
Example case: If the compound shows unexpected inhibition of CYP450 enzymes despite docking predictions, perform metabolite profiling (LC-MS) to identify reactive intermediates ().

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